4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate
Description
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate is a structurally complex molecule featuring:
- An isonicotinoyl group (pyridine-4-carbonyl) linked to a sulfonamide moiety.
- A (4-methoxyphenyl)sulfonyl group, which introduces electron-donating methoxy and electron-withdrawing sulfonyl functionalities.
- A phenyl isonicotinate ester backbone, combining aromatic and heterocyclic elements.
However, its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c1-33-21-6-8-23(9-7-21)35(31,32)28(24(29)18-10-14-26-15-11-18)20-2-4-22(5-3-20)34-25(30)19-12-16-27-17-13-19/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGPGISLGULIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isonicotinoyl chloride, which is then reacted with 4-methoxyphenyl sulfonamide under controlled conditions to form the intermediate product. This intermediate is further reacted with phenyl isonicotinate to yield the final compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The inclusion of the sulfonamide group in 4-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar isonicotinic derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related compounds have demonstrated cytotoxic effects on different cancer cell lines, including breast and colon cancers . The sulfonamide group may contribute to this activity by interfering with cellular processes essential for cancer cell survival.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease progression. For instance, studies have shown that certain isonicotinic derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . This suggests a dual role for the compound in both antimicrobial and anticancer strategies.
Synthesis Route
The synthesis of this compound typically involves multi-step reactions starting from isonicotinic acid derivatives. Key steps include:
- Formation of the isonicotinoyl moiety through acylation.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Final coupling reactions to form the complete structure.
Characterization Techniques
Characterization of the synthesized compound can be performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure and purity.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of isonicotinic acid derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some showing MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro studies on related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of such derivatives .
Mechanism of Action
The mechanism of action of 4-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound is compared to four key analogs based on structural motifs, physicochemical properties, and functional roles.
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Structural Similarities :
- Contains dual (4-methoxyphenyl)sulfonyl groups, enhancing rigidity and electron-withdrawing effects.
- Shares sulfonamide linkages but lacks the pyridine ester backbone present in the target compound.
- Functional Differences :
2-(4-Methansulfonylphenyl)-isonicotinic Acid
- Structural Similarities :
- Contains a pyridine ring (isonicotinic acid) and sulfonyl group.
- Key Differences :
CF6 and CF7 Sulfamoyl Derivatives
Compounds CF6 and CF7 () share sulfonamide/sulfamoyl groups but differ in heterocyclic attachments:
- CF6 : 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
- CF7 : Pyrimidin-2-yl analog of CF4.
- Comparison with Target Compound :
Blocking Group Analogs (Mmt, Moz, OS)
The (4-methoxyphenyl)sulfonyl (OS) group in the target compound is a common blocking group in organic synthesis (–2). Comparisons with related groups:
- Mmt [(4-methoxyphenyl)diphenylmethyl]: Bulkier, used for hydroxyl protection.
- Moz [[(4-methoxyphenyl)methoxy]carbonyl]: Carbamate-based, used in peptide synthesis.
- OS Stability : Less steric hindrance than Mmt but more reactive than Moz due to sulfonyl electrophilicity .
Biological Activity
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate is a complex organic compound with the potential for various biological activities. Its unique structure, featuring isonicotinoyl and sulfonamide moieties, suggests possible applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C25H19N3O6S
- Molecular Weight : 489.50 g/mol
- CAS Number : Not specified in sources, but referenced as CB42054076 .
The compound's biological activity can be attributed to its structural components:
- Isonicotinoyl Group : Known for its role in various drug formulations, particularly in tuberculosis treatment (e.g., isoniazid).
- Sulfonamide Moiety : Often associated with antibacterial properties.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies on isonicotinic acid derivatives indicate their potential to inhibit bacterial growth effectively . The specific compound may share these properties due to its structural analogies.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Bacillus subtilis | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of isonicotinic acid derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy .
- Anticancer Research : Another investigation focused on the cytotoxic effects of isonicotinic derivatives on MCF-7 cells showed that certain modifications to the isonicotinic structure enhanced anticancer activity, suggesting that the compound may have similar or improved effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
